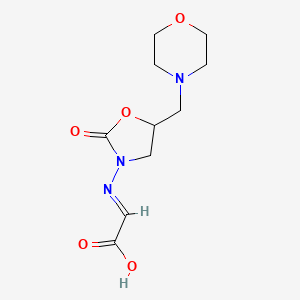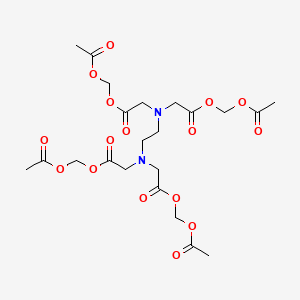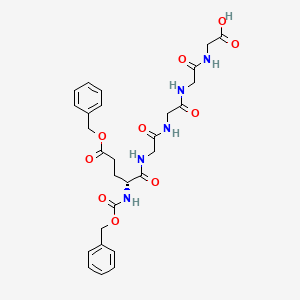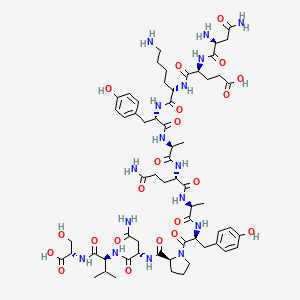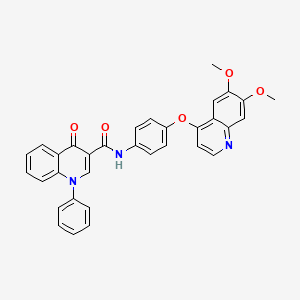
Anti-inflammatory agent 41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 41 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. The compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of chronic inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 41 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s anti-inflammatory properties. This is achieved through various chemical reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Anti-inflammatory agent 41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of anti-inflammatory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
科学研究应用
Anti-inflammatory agent 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-inflammatory action and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Anti-inflammatory agent 41 is compared with other similar compounds to highlight its uniqueness:
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Unlike traditional NSAIDs, this compound has a more targeted mechanism of action, potentially reducing the risk of side effects such as gastrointestinal bleeding.
Corticosteroids: While corticosteroids are effective anti-inflammatory agents, they have significant side effects with long-term use. This compound offers a safer alternative with fewer adverse effects.
Biologics: Compared to biologic agents that target specific cytokines, this compound has a broader mechanism of action, making it effective against a wider range of inflammatory conditions.
相似化合物的比较
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Prednisone: A corticosteroid used to treat severe inflammation.
Adalimumab: A biologic agent that targets tumor necrosis factor-alpha (TNF-α).
属性
分子式 |
C33H25N3O5 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C33H25N3O5/c1-39-30-18-25-27(19-31(30)40-2)34-17-16-29(25)41-23-14-12-21(13-15-23)35-33(38)26-20-36(22-8-4-3-5-9-22)28-11-7-6-10-24(28)32(26)37/h3-20H,1-2H3,(H,35,38) |
InChI 键 |
ZTRUKZIXIXWNJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4=CN(C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


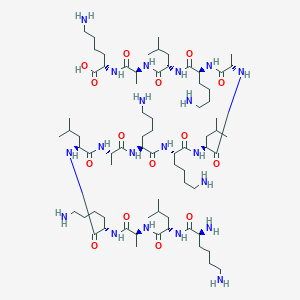
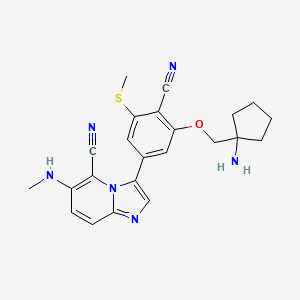


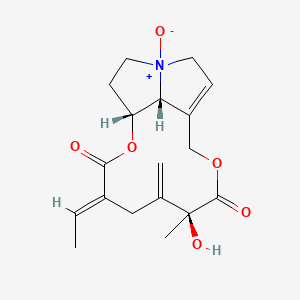

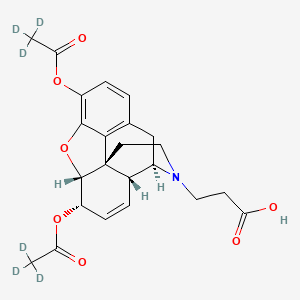
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
